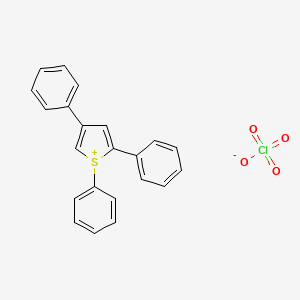
1,2,4-Triphenylthiophen-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triphenylthiophen-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a thiophenium ion, which is a sulfur-containing heterocycle, and a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triphenylthiophen-1-ium perchlorate typically involves the reaction of triphenylthiophene with perchloric acid. The reaction conditions often require a controlled environment to ensure the stability of the perchlorate ion. The process can be summarized as follows:
Starting Materials: Triphenylthiophene and perchloric acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at a moderate level to avoid decomposition of the perchlorate ion.
Purification: The product is purified through recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches and ensuring safety measures are in place due to the reactive nature of perchlorates.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triphenylthiophen-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiophenium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ion back to its neutral thiophene form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenium compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triphenylthiophen-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying biological oxidation-reduction processes.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of 1,2,4-Triphenylthiophen-1-ium perchlorate involves its ability to participate in various chemical reactions due to the presence of the thiophenium ion. The molecular targets and pathways include:
Electrophilic Attack: The thiophenium ion can act as an electrophile, reacting with nucleophiles to form new compounds.
Oxidation-Reduction: The compound can undergo redox reactions, making it useful in studying electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another sulfur-containing heterocycle with similar reactivity.
Triphenylphosphonium Perchlorate: Similar structure but with a phosphorus atom instead of sulfur.
Thiophenium Chloride: Similar thiophenium ion but with a chloride anion.
Eigenschaften
CAS-Nummer |
93460-35-6 |
|---|---|
Molekularformel |
C22H17ClO4S |
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
1,2,4-triphenylthiophen-1-ium;perchlorate |
InChI |
InChI=1S/C22H17S.ClHO4/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
MPFZLCMAEBKDBL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C[S+]2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


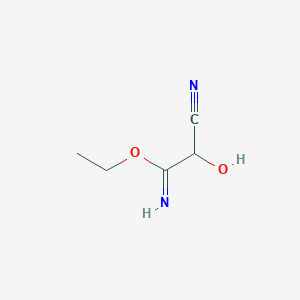
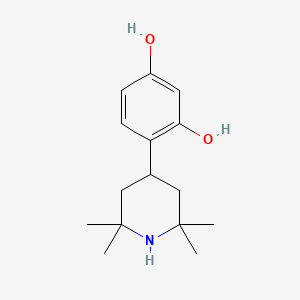
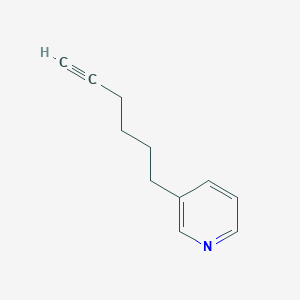

![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
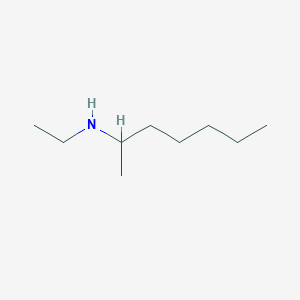

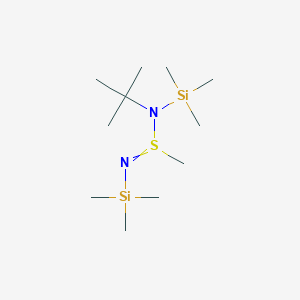
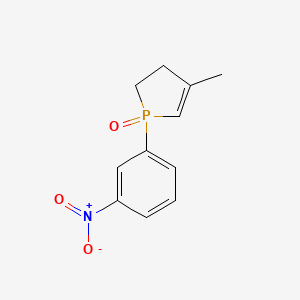
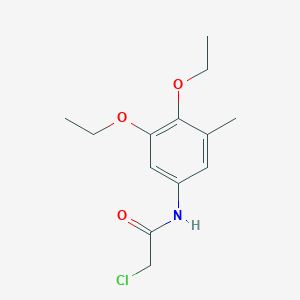
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
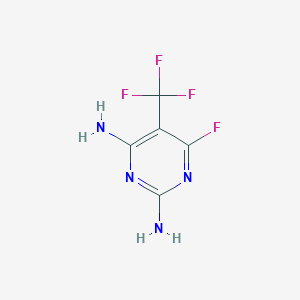
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
